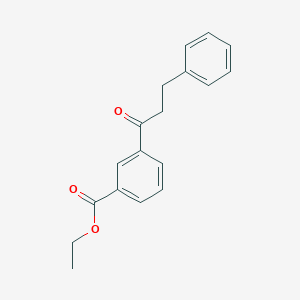

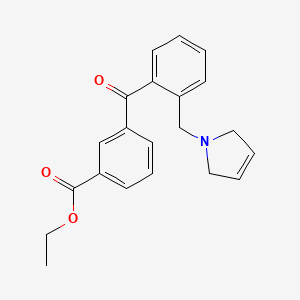

Ethyl 3-(3-phenylpropanoyl)benzoate

Overview

Description

Ethyl 3-(3-phenylpropanoyl)benzoate is a chemical compound with the molecular formula C18H18O3 . It has a molecular weight of 282.33400 .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.33400 . Other specific physical and chemical properties are not detailed in the search results.Scientific Research Applications

Tissue-Specific Regulation by Ethylene

Ethyl 3-(3-phenylpropanoyl)benzoate plays a role in the biosynthesis of benzyl benzoate and phenylethyl benzoate in Petunia hybrida, indicating its significance in plant biochemistry. This process is regulated by ethylene, a plant hormone, affecting various physiological responses including defense mechanisms against wounding and pollination-induced changes (Dexter et al., 2008).

Biocatalytic Reduction

Research demonstrates the enantioselective reduction of ethyl benzoylacetate derivatives using microorganisms, leading to compounds like ethyl (S)-3-hydroxy-3-phenylpropanoate. This showcases the compound's utility in producing enantiomerically pure substances through biocatalysis, contributing to green chemistry and pharmaceutical synthesis (Ramos et al., 2009).

Material Science and Polymer Chemistry

The compound's derivatives have been investigated for their potential in creating side chain liquid crystalline polysiloxanes, highlighting its applications in material science. Such derivatives exhibit smectogen properties, which are valuable for developing advanced materials with specific thermal and optical characteristics (Bracon et al., 2000).

Chemical Transformations and Synthesis

Studies on this compound and related compounds have provided insights into hydrogen transfer processes and radical cation fragmentation, crucial for understanding molecular stability and reactivity in organic synthesis (Amick et al., 2012). Furthermore, its involvement in catalytic systems, such as the Ziegler-Natta catalysts for polymerization processes, underscores its importance in industrial chemistry (Sacchi et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid and toxic to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . The safety and hazards of Ethyl 3-(3-phenylpropanoyl)benzoate specifically are not detailed in the search results.

Mechanism of Action

Mode of Action

It is an ester, and esters are known to undergo hydrolysis in the presence of water and a catalyst, often an acid or base, to form carboxylic acids and alcohols . This reaction could potentially be a part of its mode of action.

Biochemical Pathways

Esters like ethyl 3-(3-phenylpropanoyl)benzoate are known to be involved in various biochemical reactions, including ester hydrolysis, trans-esterification, and reactions with organometallic compounds .

Properties

IUPAC Name |

ethyl 3-(3-phenylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)16-10-6-9-15(13-16)17(19)12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJBVNLCYPPKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643971 | |

| Record name | Ethyl 3-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-12-0 | |

| Record name | Ethyl 3-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

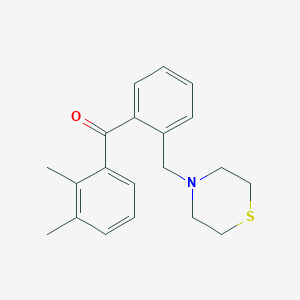

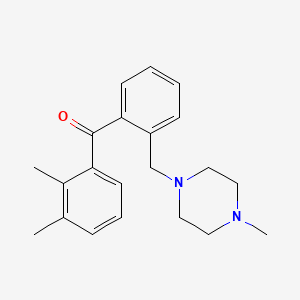

![Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613377.png)

![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)

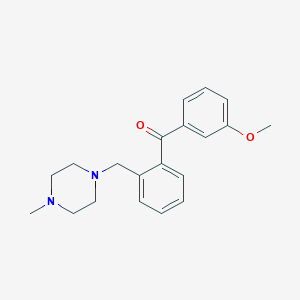

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride](/img/structure/B1613387.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)